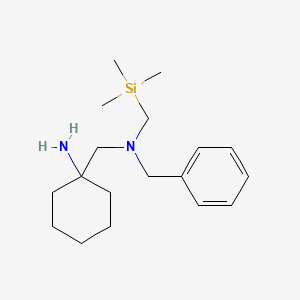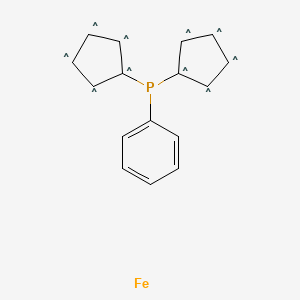
Propane-2-d, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-2-d, 2-methyl- is a chemical compound with the molecular formula C5H12O. It is also known as 2-methoxy-2-methylpropane. This compound is an ether, specifically a methyl tert-butyl ether (MTBE), which is commonly used as a fuel additive to increase the octane number and reduce engine knocking.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-2-d, 2-methyl- can be synthesized through the reaction of isobutylene with methanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and pressures to ensure a high yield of the desired product. The general reaction is as follows:
Isobutylene+Methanol→Propane-2-d, 2-methyl-
Industrial Production Methods
In industrial settings, the production of propane-2-d, 2-methyl- involves the use of large-scale reactors where isobutylene and methanol are continuously fed into the system. The reaction is catalyzed by strong acids such as sulfuric acid or hydrofluoric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Propane-2-d, 2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formaldehyde and acetone.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Hydrolysis: In the presence of water and an acid catalyst, it can be hydrolyzed to form methanol and isobutylene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used.
Hydrolysis: Acidic conditions with catalysts like sulfuric acid (H2SO4) are typically employed.
Major Products
Oxidation: Formaldehyde and acetone.
Substitution: Various halogenated derivatives.
Hydrolysis: Methanol and isobutylene.
Scientific Research Applications
Propane-2-d, 2-methyl- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Widely used as a fuel additive to improve combustion efficiency and reduce emissions.
Mechanism of Action
The mechanism of action of propane-2-d, 2-methyl- involves its interaction with various molecular targets and pathways. As a fuel additive, it enhances the combustion process by increasing the octane number, which reduces engine knocking and improves fuel efficiency. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropane (Isobutane): A hydrocarbon with similar structural features but lacks the ether functional group.
2,2-Dimethylpropane (Neopentane): Another hydrocarbon with a similar carbon skeleton but different functional groups.
Methyl tert-butyl ether (MTBE): A closely related compound with similar chemical properties and applications.
Uniqueness
Propane-2-d, 2-methyl- is unique due to its ether functional group, which imparts distinct chemical reactivity and physical properties. Its ability to act as a fuel additive and its applications in various scientific fields make it a versatile and valuable compound.
Properties
Molecular Formula |
C4H10 |
|---|---|
Molecular Weight |
59.13 g/mol |
IUPAC Name |
2-deuterio-2-methylpropane |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4D |
InChI Key |
NNPPMTNAJDCUHE-QYKNYGDISA-N |
Isomeric SMILES |
[2H]C(C)(C)C |
Canonical SMILES |
CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)
![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)












